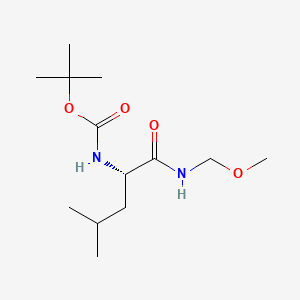
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines
准备方法
The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the protection of amine groups using carbamate functional groups. One common method is the use of tert-butyl chloroformate and an amine to form the carbamate. The reaction conditions often involve mild bases and solvents such as dichloromethane . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
科学研究应用
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can modulate the activity of enzymes or receptors by altering their conformation or blocking active sites. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .
相似化合物的比较
Similar compounds to (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group used in peptide synthesis.
Carboxybenzyl (CBz) carbamate: Used in organic synthesis and peptide chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other carbamates.
生物活性
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, a compound belonging to the class of carbamates, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The synthesis of (S)-tert-butyl carbamate derivatives typically involves the reaction of tert-butyl isocyanate with amines or amino acids. The specific compound can be synthesized through a multi-step process involving the protection of functional groups and selective reactions to obtain the desired stereochemistry.
Chemical Structure
The molecular formula of this compound is C11H22N2O3. Its structure includes a tert-butyl group, an oxopentanoyl moiety, and a methoxymethyl amino group, which contribute to its biological activity.
Biological Activity
Research indicates that carbamate derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activities of this compound have not been extensively documented; however, studies on related compounds provide insights into potential mechanisms.
- Enzyme Inhibition : Carbamates are known to inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to pain and inflammation.
- Receptor Modulation : Some derivatives have shown affinity for neurotransmitter receptors such as dopamine and serotonin receptors, indicating potential applications in treating mood disorders and addiction.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of carbamate derivatives similar to (S)-tert-butyl carbamate:
Table 1: Summary of Biological Activities in Related Carbamate Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Tert-butyl carbamate derivative A | Anti-inflammatory | |
| Tert-butyl carbamate derivative B | Neuroprotective | |
| Tert-butyl carbamate derivative C | Analgesic |
Key Findings :
- Anti-inflammatory Activity : One study reported that certain tert-butyl carbamate derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : Another derivative demonstrated protective effects against oxidative stress in neuronal cell lines, suggesting potential for neurodegenerative disease treatments.
Structure-Activity Relationship (SAR)
Understanding the SAR of carbamates is crucial for optimizing their biological activity. Modifications to the alkyl chains or functional groups can significantly influence potency and selectivity towards specific biological targets.
Table 2: Structural Modifications and Their Impact on Activity
| Modification Type | Effect on Activity |
|---|---|
| Chain Length Increase | Enhanced receptor affinity |
| Functional Group Variation | Altered enzyme inhibition profile |
属性
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXSZUARJIXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













